Product packaging for 1-(benzyloxy)pyrrolidine-2,5-dione(Cat. No.:CAS No. 63593-23-7)

1-(benzyloxy)pyrrolidine-2,5-dione

Cat. No.: B6596908
CAS No.: 63593-23-7
M. Wt: 205.21 g/mol
InChI Key: RLPLTQCUALRWBO-UHFFFAOYSA-N
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Description

1-(benzyloxy)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B6596908 1-(benzyloxy)pyrrolidine-2,5-dione CAS No. 63593-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylmethoxypyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-7-11(14)12(10)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPLTQCUALRWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495994
Record name 1-(Benzyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63593-23-7
Record name 1-(Benzyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Significance and Classification Within N Substituted Imides

1-(Benzyloxy)pyrrolidine-2,5-dione, also known by the synonym N-(Benzyloxy)succinimide, is classified as an N-substituted cyclic imide. Its core structure is the pyrrolidine-2,5-dione ring, a five-membered lactam containing two carbonyl groups. The defining feature of this molecule is the benzyloxy group (-OCH₂Ph) attached to the nitrogen atom of the imide. This N-O bond is crucial to its reactivity, distinguishing it from N-alkyl or N-acyl succinimides.

The presence of the electron-withdrawing benzyloxy group activates the succinimide (B58015) moiety, making the nitrogen atom electrophilic. This characteristic is central to its utility in a variety of chemical transformations. The benzyl (B1604629) group also influences the compound's solubility and steric properties, which can be leveraged in synthetic design.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC NameThis compound
CAS Number63593-23-7
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
Exact Mass205.073893 g/mol

Note: The table contains computed data as experimentally determined values for properties like melting and boiling points are not consistently reported in available literature.

Historical Context and Evolution of Succinimide Chemistry

The chemistry of succinimides dates back to the thermal decomposition of ammonium (B1175870) succinate (B1194679) to form the parent compound, succinimide (B58015). smolecule.com This simple cyclic imide became a foundational structure in the development of a wide array of reagents and functional molecules. A significant evolutionary step was the introduction of substituents on the nitrogen atom, which dramatically expanded the synthetic utility of the succinimide core.

Early advancements included the development of N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), which became ubiquitous reagents for radical and electrophilic halogenations. This established the principle that substitution on the imide nitrogen could create highly reactive species.

The subsequent development of N-hydroxysuccinimide (NHS) was a pivotal moment. NHS esters are now fundamental tools in peptide synthesis for activating carboxylic acids. The synthesis of N-alkoxy derivatives, such as 1-(benzyloxy)pyrrolidine-2,5-dione, represents a further evolution, providing access to reagents with distinct reactivity profiles. These N-alkoxyimides emerged from the ongoing search for versatile reagents for amination and other functional group transformations, capitalizing on the lability of the N-O bond.

Current Research Relevance and Strategic Position in Organic Synthesis

Primary Synthetic Routes from Readily Available Precursors

The synthesis of this compound can be approached through two principal retrosynthetic disconnections, leading to straightforward and efficient synthetic routes utilizing common starting materials.

Condensation Reactions Involving N-Benzyloxyamine and Cyclic Anhydrides

One of the most direct methods for the synthesis of this compound involves the condensation of N-benzyloxyamine (O-benzylhydroxylamine) with a cyclic anhydride (B1165640), typically succinic anhydride. This reaction proceeds in two conceptual steps: an initial ring-opening of the anhydride by the amine to form a succinamic acid intermediate, followed by a cyclization-dehydration step to yield the target imide.

While a direct, one-pot reaction of succinic acid and benzylamine (B48309) in hot water has been shown to produce N-benzylsuccinimide, the analogous reaction with N-benzyloxyamine follows a similar principle. researchgate.net The initial acylation of N-benzyloxyamine with succinic anhydride forms N-(benzyloxy)succinamic acid. Subsequent heating, often in the presence of a dehydrating agent like acetic anhydride or through azeotropic removal of water, facilitates the ring closure to the desired this compound. beilstein-archives.org A related industrial method for a similar compound involves reacting hydroxylamine (B1172632) with succinic anhydride to first form N-hydroxysuccinimide, which is then reacted further. google.com

Table 1: Representative Condensation Reaction Conditions

Reactant 1 Reactant 2 Conditions Product Reference
Succinic acid Benzylamine Hot water (100°C) N-Benzylsuccinimide researchgate.net
Succinic anhydride Amine/Hydrazide Chloroform, reflux, then Polyphosphate ester (PPE) N-Substituted succinimide (B58015) beilstein-archives.org

N-Alkylation Strategies Utilizing 1-Hydroxypyrrolidine-2,5-dione with Benzyl (B1604629) Halides

An alternative and widely employed strategy is the N-alkylation of 1-hydroxypyrrolidine-2,5-dione (more commonly known as N-hydroxysuccinimide, NHS) with a suitable benzylating agent, such as a benzyl halide (e.g., benzyl bromide or benzyl chloride). This reaction is a classic example of a nucleophilic substitution, where the nitrogen-bound hydroxyl group of NHS, after deprotonation, acts as a nucleophile.

The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of NHS, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). beilstein-journals.orgorganic-chemistry.org The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) being frequently used as they effectively solvate the cation of the base and promote the Sₙ2 reaction pathway. beilstein-journals.orgnih.gov

A detailed procedure for a similar N-benzylation involves dissolving the starting material in a suitable solvent like methanol, adding potassium carbonate as the base, followed by the addition of benzyl bromide. The reaction is then stirred, potentially with heating, to drive it to completion. mnstate.edu

Table 2: N-Alkylation of Imides with Benzyl Halides

Imide Alkylating Agent Base Solvent Conditions Reference
Phthalimide Benzyl bromide K₂CO₃ DMF (liquid-assisted grinding) Ball milling, 1h nih.gov
Succinimide Alkyl halides KOH Ionic liquids - organic-chemistry.org
Pyrazolidinone derivative Benzyl bromide K₂CO₃ Methanol Heating mnstate.edu

Advanced Synthetic Approaches and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, various advanced techniques and optimization strategies have been explored.

Catalytic Systems and Promoters in Formation Reactions

The efficiency of the N-alkylation route can be significantly enhanced through the use of specific catalysts and promoters.

18-Crown-6 Ether: In reactions employing potassium carbonate as the base, the solubility of the inorganic salt in organic solvents can be a limiting factor. 18-Crown-6 is a phase-transfer catalyst with a high affinity for potassium cations (K⁺). nih.gov By sequestering the potassium ion within its cavity, the crown ether effectively generates a more reactive, "naked" carbonate anion in the organic phase. This "naked" anion is a stronger base, facilitating the deprotonation of N-hydroxysuccinimide and accelerating the rate of N-alkylation.

Potassium Carbonate (K₂CO₃): As a moderately strong and inexpensive base, potassium carbonate is a common choice for promoting the N-alkylation of imides. beilstein-journals.orgmnstate.edu Its use in conjunction with a phase-transfer catalyst or in a polar aprotic solvent provides an effective system for the synthesis.

Tetra-(n-butyl)ammonium iodide (TBAI): In halide exchange reactions, the addition of a catalytic amount of an iodide salt, such as TBAI, can accelerate the N-alkylation when using benzyl chloride. Through a Finkelstein-type reaction, the chloride is transiently converted to the more reactive benzyl iodide in situ, which then undergoes faster nucleophilic substitution with the deprotonated N-hydroxysuccinimide. A combination of K₂CO₃ and potassium iodide (KI) in DMF has been noted in a similar N-alkylation reaction. researchgate.net

tert-Butylhydroperoxide (TBHP): While tert-butylhydroperoxide is a well-known oxidizing agent and is used as a catalyst in various polymerization and oxidation reactions, its role as a promoter in the direct N-alkylation of imides is not well-established in the reviewed literature. rsc.orgnih.govorganic-chemistry.orgresearchgate.net Its primary function in organic synthesis is typically related to radical processes or oxygen transfer reactions.

Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, methods that reduce energy consumption, minimize waste, and use less hazardous materials are increasingly important.

Sonication (Ultrasound-Assisted Synthesis): The use of ultrasonic irradiation has emerged as an effective technique to accelerate organic reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates. researchgate.net This method has been successfully applied to the synthesis of various heterocyclic compounds, including those with benzyloxy moieties and in N-alkylation reactions, often resulting in significantly shorter reaction times, higher yields, and milder conditions compared to conventional heating methods. researchgate.netnih.govsigmaaldrich.comresearchgate.net For instance, ultrasound has been used to assist in the synthesis of N-alkylated sulfonamides where sonication reduced the reaction time from 6-10 hours to just 15-20 minutes.

Influence of Solvent Systems and Temperature Profiles on Yield and Selectivity

The choice of solvent and the reaction temperature are critical parameters that can profoundly impact the outcome of the synthesis of this compound, particularly in the N-alkylation route.

Solvent Systems: Polar aprotic solvents such as DMF and dimethyl sulfoxide (B87167) (DMSO) are often preferred for Sₙ2 reactions like N-alkylation because they can solvate the cation while leaving the anion relatively free and highly reactive. nih.gov Mechanochemical approaches, which use minimal or no solvent (liquid-assisted grinding), offer a green alternative by circumventing issues of substrate solubility and reducing solvent waste. nih.gov In some cases, aqueous media with a phase-transfer catalyst or surfactant can also be employed for N-alkylation reactions.

Temperature Profiles: The reaction temperature directly influences the rate of reaction. While many N-alkylation reactions proceed at room temperature, particularly with reactive alkylating agents, heating is often employed to increase the reaction rate and drive the reaction to completion, especially with less reactive substrates. beilstein-journals.orgnih.gov However, excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, careful optimization of the temperature profile is necessary to maximize the yield and purity of this compound.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its synthetic intermediates are critical for obtaining a high-purity product. The choice of technique depends on the physical and chemical properties of the compounds and the nature of the impurities.

Following the synthesis, the crude product is typically isolated by an aqueous workup to remove inorganic salts and water-soluble impurities. The organic layer, containing the product, is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate and the solvent is removed under reduced pressure. wiley-vch.de

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For N-substituted succinimides, which are often crystalline solids, solvents like ethanol, isopropanol, or mixtures of ethyl acetate (B1210297) and hexanes can be effective. researchgate.net The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Column chromatography is a versatile technique for purifying both solid and liquid compounds. For this compound, silica (B1680970) gel is a suitable stationary phase. A solvent system, or eluent, is chosen to achieve good separation between the desired product and any impurities. A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. wiley-vch.de The polarity of the eluent can be gradually increased to elute the components from the column.

Hydrophobic Interaction Chromatography (HIC) has been used for the characterization and quantification of succinimide-containing species, particularly in the context of protein modifications. nih.gov While more commonly applied to large biomolecules, the principles of HIC could be adapted for the purification of smaller molecules with distinct hydrophobic characteristics.

Table 3: Purification Techniques

TechniqueDescriptionKey Considerations
RecrystallizationPurification of solids based on differential solubility.Choice of solvent is critical for yield and purity. researchgate.net
Column ChromatographySeparation based on differential adsorption to a stationary phase.Selection of appropriate stationary and mobile phases is essential. wiley-vch.de
Aqueous WorkupRemoval of inorganic salts and water-soluble impurities.Ensures removal of byproducts from the reaction. wiley-vch.de

Electrophilic and Nucleophilic Sites within the Molecular Scaffold

The reactivity of this compound is dictated by the distribution of electron density across its molecular framework, which creates distinct electrophilic and nucleophilic centers.

Electrophilic Sites: The most prominent electrophilic sites are the two carbonyl carbons of the succinimide ring. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms renders these carbons highly susceptible to nucleophilic attack. This is a characteristic feature of imides and related compounds. Reagents like Grignard reagents and other strong nucleophiles will preferentially attack these carbonyl centers. masterorganicchemistry.comlibretexts.org

Nucleophilic Sites: The molecule also possesses several nucleophilic centers. The lone pairs of electrons on the two carbonyl oxygen atoms, the oxygen of the benzyloxy group, and the nitrogen atom can all exhibit nucleophilic character, particularly in reactions with strong electrophiles or under acidic conditions where they can be protonated.

Ring-Opening and Ring-Closing Reactions of the Pyrrolidine-2,5-dione Core

The stability of the five-membered succinimide ring is significant, yet it can undergo ring-opening reactions under specific conditions, typically involving nucleophilic attack at a carbonyl carbon.

While direct ring-opening of this compound is not extensively documented, the reactivity of the closely related N-hydroxysuccinimide (NHS) esters provides a strong model for its behavior. NHS esters are widely used in bioconjugation and are known to react with various nucleophiles. stackexchange.comglenresearch.com The reaction proceeds via nucleophilic attack on an activated carbonyl, leading to the opening of the ring or, more commonly, the displacement of the N-hydroxysuccinimide leaving group.

Key Ring-Opening Reactions (by analogy):

Hydrolysis: Under strong acidic or basic conditions, the imide bonds can be hydrolyzed. Acid-catalyzed hydrolysis involves protonation of a carbonyl oxygen to activate the electrophile, followed by attack by water. youtube.comyoutube.com This process would ultimately lead to the formation of succinic acid and O-benzylhydroxylamine.

Aminolysis: Reaction with primary or secondary amines can lead to the opening of the succinimide ring to form amide derivatives. Primary amines are generally the most reactive nucleophiles with NHS esters. stackexchange.comyoutube.com

Reaction with Other Nucleophiles: Other nucleophiles, such as thiols (from cysteine residues) and alcohols (from serine, threonine, or tyrosine), have also been shown to react with NHS esters, leading to the formation of thioesters and esters, respectively. stackexchange.comresearchgate.net In the gas phase, even carboxylates have been shown to act as nucleophiles, attacking the carbonyl carbon to form a transient anhydride. nih.gov

These reactions highlight the succinimide ring's susceptibility to nucleophilic cleavage, a fundamental aspect of its reactivity.

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group is a key feature of the molecule, often serving as a protecting group for the N-hydroxy functionality. Its presence allows for reactions at other parts of the molecule, after which it can be selectively removed. The benzyl moiety itself can also undergo specific chemical transformations.

The primary method for cleaving the N-O bond and removing the benzyl group is catalytic hydrogenolysis. This reaction is highly efficient and proceeds under mild conditions, preserving other functional groups in the molecule.

Table 1: Selective Deprotection of the Benzyloxy Group
MethodReagents & ConditionsMechanismProduct
Catalytic HydrogenolysisH₂, Palladium on Carbon (Pd/C), in a solvent like Ethanol or Ethyl AcetateThe reaction involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by reaction with hydrogen to cleave the bond. youtube.com1-hydroxypyrrolidine-2,5-dione (N-hydroxysuccinimide)

This deprotection strategy is fundamental in synthetic routes where the N-hydroxy group needs to be revealed at a later stage.

The benzylic carbon—the carbon atom attached to both the phenyl ring and the N-oxy group—is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize radical, cationic, or anionic intermediates through resonance. researchgate.netnih.gov This allows for selective functionalization at this position without affecting the rest of the molecule.

Table 2: Functional Group Interconversions at the Benzylic Position
Reaction TypeReagents & ConditionsMechanismProduct
Free-Radical BrominationN-Bromosuccinimide (NBS), light (hν) or radical initiator (e.g., AIBN) in CCl₄Initiation generates a bromine radical, which abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with NBS or Br₂ to form the product. stackexchange.commasterorganicchemistry.com1-(bromophenylmethoxy)pyrrolidine-2,5-dione
OxidationStrong oxidizing agents like Potassium Permanganate (KMnO₄) or Sodium Dichromate (Na₂Cr₂O₇) with heatThe reaction involves the oxidation of the benzylic carbon. If benzylic hydrogens are present, the alkyl chain is cleaved to form a carboxylic acid. researchgate.netmasterorganicchemistry.com1-carboxyoxypyrrolidine-2,5-dione (via cleavage of the benzyl group to benzoic acid, which is not a direct interconversion on the original scaffold) or cleavage of the N-O bond.

These reactions demonstrate the synthetic utility of the benzylic position for creating more complex derivatives.

Stereochemical Implications in Derivative Formation

Reactions involving this compound can have significant stereochemical consequences, particularly in the formation of new chiral centers on the pyrrolidine ring. The planar nature of the succinimide ring allows for nucleophilic attack or cycloaddition from two distinct faces (top or bottom), potentially leading to mixtures of diastereomers.

However, stereocontrol can be achieved through various strategies:

1,3-Dipolar Cycloadditions: The C=C bond within the succinimide ring (in its tautomeric form or in related maleimide (B117702) structures) can participate in cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition between a chiral nitrone and N-substituted maleimides can proceed with high enantio- and diastereoselectivity, affording enantiopure spiro-fused heterocycles. nih.gov The stereochemical outcome is often dictated by the approach of the dipole from the less sterically hindered face of the maleimide.

Asymmetric Synthesis: The pyrrolidine scaffold is a cornerstone of many catalysts and chiral auxiliaries used in asymmetric synthesis. organic-chemistry.org By starting with or creating a chiral center within the this compound framework, subsequent reactions can be directed to produce specific stereoisomers. For example, the reduction of a carbonyl group or alkylation at the 3-position can be influenced by existing stereocenters or by chiral reagents.

Table 3: Examples of Stereoselective Reactions
ReactionDescriptionStereochemical Outcome
1,3-Dipolar CycloadditionReaction of the maleimide core with a chiral nitrone.Formation of spiro-heterocycles with high diastereo- and enantioselectivity, controlled by steric hindrance. nih.gov
Asymmetric AlkylationIntroduction of an alkyl group at the C3 position using a chiral catalyst or auxiliary.Can lead to the formation of a new stereocenter with high enantiomeric excess.

The ability to control the stereochemistry of these reactions is crucial for the synthesis of biologically active molecules and complex natural products.

Strategic Applications in Advanced Organic Synthesis

1-(Benzyloxy)pyrrolidine-2,5-dione as a Versatile Synthetic Building Block

This compound, also known as N-benzyloxysuccinimide, is a valuable reagent in organic synthesis, primarily serving as an electrophilic aminating agent. wikipedia.orgnih.gov This means it can introduce a nitrogen-containing group into a molecule, a fundamental transformation in the construction of many organic compounds. The reactivity of this compound stems from the nitrogen atom being attached to an electron-withdrawing succinimide (B58015) group and a benzyloxy group, making the nitrogen atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org

A key application of this compound is in the synthesis of O-benzylhydroxylamines. These reactions typically involve the reaction of the dione (B5365651) with a suitable nucleophile. For instance, it can react with Grignard reagents in the presence of a copper catalyst. wiley-vch.de O-benzylhydroxylamines are important intermediates in the synthesis of various biologically active molecules, including hydroxamic acids, which are known inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases.

The versatility of this compound is further demonstrated by its use in the α-amination of carbonyl compounds. nih.govresearchgate.net This reaction involves the formation of a carbon-nitrogen bond at the α-position of a ketone or ester, providing access to α-amino acids and their derivatives. The process generally requires the preformation of an enolate from the carbonyl compound, which then acts as the nucleophile to attack the electrophilic nitrogen of the dione. nih.gov

Below is a table summarizing some of the key transformations involving this compound:

ReactantReagent(s)Product TypeReference
Grignard ReagentThis compound, Cu catalystO-Benzylhydroxylamine wiley-vch.de
Carbonyl Compound (pre-formed enolate)This compoundα-(Benzyloxyamino)carbonyl compound nih.gov
AmineThis compoundN-(Benzyloxy)amine nih.gov

Role in the Preparation of Complex N-Heterocycles

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. mdpi.com this compound plays a significant role in the synthesis of these complex structures. Its ability to act as an electrophilic nitrogen source is crucial for constructing the core ring systems of various N-heterocycles.

One notable application is in the synthesis of isoxazolidines. These five-membered heterocycles can be prepared through 1,3-dipolar cycloaddition reactions of nitrones with alkenes. N-benzyl nitrones, which are precursors to these cycloadditions, can be generated from N-benzylhydroxylamines, which in turn can be synthesized using this compound. mdpi.com Isoxazolidines are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities. mdpi.com

Furthermore, the benzyloxyamino group introduced by this reagent can be a precursor to other functionalities within a heterocyclic framework. For example, the N-O bond in the resulting products can be cleaved under reductive conditions to yield primary or secondary amines, which can then be further elaborated. This strategy has been employed in the synthesis of various complex natural products and pharmaceutical agents.

Utilization in Multi-Step Synthesis of Advanced Molecular Scaffolds

The utility of this compound extends to its incorporation into multi-step synthetic sequences to build advanced and complex molecular scaffolds. Its role is often to introduce a protected nitrogen atom at a specific position, which can be unveiled and further functionalized at a later stage of the synthesis.

A prime example is its use in the total synthesis of natural products. In these intricate syntheses, the controlled introduction of a nitrogen atom is often a critical step. The benzyloxy group serves as a robust protecting group for the hydroxylamine (B1172632) functionality, which is stable to a variety of reaction conditions. This allows chemists to perform other chemical transformations on the molecule without affecting the nitrogen-containing portion. The benzyl (B1604629) group can then be selectively removed, typically by hydrogenolysis, to reveal the free hydroxylamine or amine for subsequent reactions. researchgate.net

The following table outlines a general synthetic sequence illustrating the use of this compound in a multi-step synthesis:

StepDescriptionPurpose
1Reaction of a nucleophile with this compound.Introduction of a benzyloxyamino group.
2Further synthetic transformations on other parts of the molecule.Elaboration of the molecular scaffold.
3Removal of the benzyl protecting group (e.g., by hydrogenolysis).Deprotection to reveal the hydroxylamine or amine functionality.
4Further functionalization of the nitrogen atom.Final diversification of the molecular structure.

This strategic use of this compound allows for the efficient and controlled construction of complex molecules with precisely placed nitrogen-containing functionalities.

Development of Novel Reagents and Methodologies Based on the this compound Framework

The fundamental reactivity of this compound has inspired the development of new reagents and synthetic methodologies. Researchers have modified its structure to fine-tune its reactivity, selectivity, and substrate scope.

For instance, by replacing the benzyl group with other substituents, new electrophilic aminating reagents with different properties can be created. These modifications can influence the steric and electronic nature of the reagent, leading to improved yields or selectivities in certain reactions.

Furthermore, the principles of electrophilic amination using hydroxylamine derivatives have been extended to other systems. wiley-vch.de The understanding gained from the reactions of this compound has contributed to the broader field of C-N bond formation, a cornerstone of modern organic synthesis. wikipedia.org This includes the development of catalytic and asymmetric methods for electrophilic amination, which are crucial for the synthesis of chiral amines and their derivatives. nih.gov The exploration of new catalysts and chiral auxiliaries for these reactions continues to be an active area of research, driven by the need for efficient and stereoselective methods to access enantiomerically pure compounds. nih.gov

Derivatives and Analogues of 1 Benzyloxy Pyrrolidine 2,5 Dione: Synthesis and Structure Reactivity Relationships

Synthesis of Substituted Pyrrolidine-2,5-dione Derivatives at Various Positions

The synthesis of derivatives of 1-(benzyloxy)pyrrolidine-2,5-dione can be achieved by modifying the succinimide (B58015) ring at its nitrogen or carbon positions. A common strategy involves the reaction of a substituted succinic anhydride (B1165640) with O-benzylhydroxylamine. Alternatively, modifications can be introduced on a pre-formed pyrrolidine-2,5-dione ring.

Synthetic approaches allow for the introduction of a wide variety of substituents at different positions of the pyrrolidine-2,5-dione core. The choice of method depends on the desired substitution pattern.

N-Substitution: The most direct route to N-substituted pyrrolidine-2,5-diones is the condensation of succinic anhydride with a primary amine. In the case of the parent compound, O-benzylhydroxylamine is used. To create analogues with different N-alkoxy groups, various substituted hydroxylamines can be employed. Additionally, N-sulfonyl derivatives can be prepared in a three-step process involving carbamoylation-sulfamoylation, deprotection, and condensation, using a heteropolyacid catalyst. tandfonline.com

C3/C4-Substitution: Substitution on the carbon backbone of the pyrrolidine-2,5-dione ring can be achieved through several methods. One prominent method is the Michael addition of nucleophiles, such as ketones, to N-substituted maleimides, which yields various cycloalkyl, alkyl, and aryl carbonyl derivatives at the C3 position. ebi.ac.uk Another approach involves the synthesis of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives, which has been explored for developing novel therapeutic agents. nih.gov For specific applications, such as the development of enzyme inhibitors, pyrrolidine-2,5-dione aldehyde derivatives can be synthesized and further modified. nih.gov A general synthesis for 3-substituted derivatives can also start from appropriately substituted succinic anhydrides or by direct functionalization of the succinimide ring. researchgate.netgoogle.com

The following table summarizes various synthetic strategies for producing substituted pyrrolidine-2,5-dione derivatives.

Substitution Position Synthetic Method Reactants/Precursors Example of Derivative Class Reference
N-PositionCondensationSubstituted Hydroxylamine (B1172632) + Succinic AnhydrideN-Alkoxyimides-
N-PositionMultistep SynthesisSuccinic Anhydride, Amine, Sulfonyl ChlorideN-Sulfonyl Pyrrolidine-2,5-diones tandfonline.com
C3-PositionMichael AdditionN-Substituted Maleimide (B117702) + Ketone3-Acyl Pyrrolidine-2,5-diones ebi.ac.uk
C3-PositionCondensation/CyclizationSubstituted Succinic Anhydride + Amine3-(9H-fluoren-9-yl)pyrrolidine-2,5-diones nih.gov
C3, C4-PositionsModification of AldehydePyrrolidine-2,5-dione AldehydeDi-substituted Pyrrolidine-2,5-diones nih.gov

Rational Design of N-Alkoxyimide Analogues

The rational design of analogues of this compound involves a targeted approach to modify its structure to achieve specific, predetermined properties, such as enhanced biological activity or improved chemical stability. This design process often relies on understanding the relationship between the molecule's structure and its function. nih.gov

The design of N-alkoxyimide analogues can be approached by considering two primary regions for modification: the N-alkoxy moiety and the pyrrolidine-2,5-dione ring.

Modification of the Pyrrolidine-2,5-dione Ring: Introducing substituents on the carbon framework (C3 and C4 positions) of the succinimide ring can influence the molecule's conformation and introduce new functional groups for interaction with biological targets or for further chemical modification. The design process often employs computational modeling and structure-activity relationship (SAR) studies to predict the impact of these changes. nih.gov For example, the design of inhibitors for enzymes like cyclooxygenases (COX) has involved creating libraries of substituted pyrrolidine-2,5-dione derivatives to identify potent and selective compounds. nih.gov

The principles of rational design are guided by establishing a correlation between chemical reactivity and a desired outcome, such as cytotoxic potency. This has been demonstrated in the development of antitumor agents where the stability of the active molecule was systematically tuned to achieve optimal efficacy. nih.gov

Systematic Study of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound and its analogues is profoundly influenced by the electronic properties and steric hindrance of substituents on both the N-benzyloxy group and the succinimide ring. Systematic studies of these effects are crucial for understanding reaction mechanisms and for designing molecules with tailored reactivity. chemrxiv.org

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the reactivity of the N-alkoxyimide system. These effects are often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). nih.gov

Substituents on the Benzyl (B1604629) Group: Placing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring of the benzyloxy moiety makes the N-O bond more electron-deficient and thus more susceptible to nucleophilic attack or cleavage. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density, potentially stabilizing the N-O bond. These electronic perturbations can influence the rates of reactions involving this bond. nih.gov

Substituents on the Pyrrolidine (B122466) Ring: Substituents on the succinimide ring can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, making them more reactive towards nucleophiles.

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reactants, slowing down reaction rates. This phenomenon, known as steric hindrance, is a critical factor in the reactivity of these compounds. nih.gov

In a study of related N-acyloxy-N-alkoxyamides, steric effects were found to be a key predictor of mutagenic activity. researchgate.net Bulky substituents can prevent the molecule from achieving the necessary transition state for a reaction to occur, effectively shielding the reactive center. researchgate.net For example, large di-tert-butylated substituents have been shown to dramatically reduce the reactivity of similar compounds by physically blocking access to the reaction site. researchgate.net

The following table illustrates the predicted qualitative effects of representative substituents at the para-position of the benzyl ring on the reactivity of the N-O bond.

Substituent (on Benzyl Ring) Electronic Effect Steric Effect Predicted Effect on N-O Bond Lability
-NO₂Strongly Electron-WithdrawingSmallIncrease
-ClWeakly Electron-WithdrawingSmallSlight Increase
-HNeutralMinimalBaseline
-CH₃Weakly Electron-DonatingSmallSlight Decrease
-OCH₃Strongly Electron-DonatingMediumDecrease
-C(CH₃)₃ (tert-Butyl)Weakly Electron-DonatingLargeSignificant Decrease (due to steric hindrance)

Theoretical and Computational Chemistry Studies

Quantum Mechanical Analysis of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 1-(benzyloxy)pyrrolidine-2,5-dione. The molecule's structure combines a succinimide (B58015) ring, an ether linkage, and a benzyl (B1604629) group, each contributing distinct electronic features.

The pyrrolidine-2,5-dione moiety contains two electron-withdrawing carbonyl groups, which significantly influence the electron distribution across the ring. The nitrogen atom's lone pair can participate in resonance with the adjacent carbonyls, leading to a delocalization of electron density. The benzyloxy group introduces an aromatic π-system and an ether oxygen, further modulating the molecule's electronic properties.

Computational studies on similar structures, such as 1-((dibenzylamino)methyl)pyrrolidine-2,5-dione, have utilized methods like B3LYP/6-31G(d,p) to analyze the molecular geometry and electronic parameters. researchgate.net For this compound, such calculations would reveal the distribution of electron density, with the oxygen and nitrogen atoms being regions of high electron density, while the carbonyl carbons would be electrophilic centers. The molecular electrostatic potential (MEP) map would visually confirm these characteristics, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. In this molecule, the HOMO is expected to be localized primarily on the benzyl group and the oxygen atom, while the LUMO would likely be centered on the dicarbonyl system of the pyrrolidine-2,5-dione ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

ParameterBond/AnglePredicted Value
Bond LengthC=O~ 1.22 Å
Bond LengthC-N (imide)~ 1.39 Å
Bond LengthN-O~ 1.40 Å
Bond LengthC-O (ether)~ 1.43 Å
Bond LengthC-C (ring)~ 1.53 Å
Bond AngleO=C-N~ 125°
Bond AngleC-N-C (imide)~ 112°
Bond AngleC-N-O~ 110°
Bond AngleN-O-C (ether)~ 115°

Conformational Analysis and Energy Minimization Studies

The conformational flexibility of this compound is primarily determined by the puckering of the five-membered pyrrolidine-2,5-dione ring and the rotation around the N-O and O-CH₂ bonds of the benzyloxy substituent.

The five-membered succinimide ring is not planar and typically adopts either an envelope or a twist conformation to relieve ring strain. beilstein-journals.org In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two atoms are displaced on opposite sides of the plane. Computational energy minimization studies can determine the relative stabilities of these conformers. For N-substituted succinimides, the substituents can influence the preferred ring pucker. researchgate.net

Table 2: Plausible Low-Energy Conformers of this compound (Note: This table is illustrative, outlining expected conformations based on studies of similar ring systems.)

ConformerPyrrolidine (B122466) Ring PuckerN-O-CH₂-Ph Dihedral AngleExpected Relative Energy
1Envelope (N-flap)Anti (~180°)Low
2Envelope (C-flap)Anti (~180°)Slightly Higher
3TwistAnti (~180°)Variable
4Envelope (N-flap)Gauche (~60°)Higher

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Theory)

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of elementary reactions. wikipedia.org By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states (saddle points on the energy surface).

For this compound, several reaction types could be investigated:

Nucleophilic Acyl Substitution: The carbonyl carbons of the succinimide ring are electrophilic and susceptible to attack by nucleophiles. Computational modeling could elucidate the mechanism of hydrolysis or aminolysis, determining whether the reaction proceeds through a tetrahedral intermediate and calculating the activation energy for each step.

Reactions at the Benzylic Position: The benzylic C-H bonds can be involved in radical or oxidation reactions. Theoretical calculations can predict the bond dissociation energies and model the reaction pathways with various reagents.

N-O Bond Cleavage: The stability of the N-O bond can be assessed, and potential cleavage mechanisms under different conditions (e.g., reductive or oxidative) could be modeled.

By calculating the Gibbs free energy of activation (ΔG‡) for a proposed reaction pathway, one can predict the reaction rate and determine the most favorable mechanism. wikipedia.org This information is invaluable for understanding the chemical stability and reactivity of the compound.

Predictive Spectroscopic Modeling (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. For this compound, calculations would predict distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) (CH₂) protons, and the methylene protons of the succinimide ring.

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to infrared and Raman spectra) is another common application. After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation is performed. nih.gov The resulting vibrational modes can be animated to understand the nature of the atomic motions. For this molecule, strong absorption bands would be predicted for the symmetric and asymmetric stretching of the two carbonyl groups, the C-N stretching modes, and the various C-H and C-C stretching and bending modes of the aromatic ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental spectra due to the neglect of anharmonicity and other systematic errors in the calculations. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Note: These are typical, illustrative values based on the functional groups present. Actual values would be obtained from specific quantum chemical calculations.)

SpectrumGroupPredicted Chemical Shift / Frequency
¹H NMRAromatic Protons (C₆H₅)δ 7.2 - 7.5 ppm
¹H NMRBenzylic Protons (O-CH₂-Ph)δ ~5.0 ppm
¹H NMRRing Protons (-CH₂-CH₂-)δ ~2.8 ppm
¹³C NMRCarbonyl Carbons (C=O)δ 175 - 180 ppm
¹³C NMRAromatic Carbons (C₆H₅)δ 125 - 140 ppm
¹³C NMRBenzylic Carbon (O-CH₂-Ph)δ ~70 ppm
¹³C NMRRing Carbons (-CH₂-CH₂-)δ ~30 ppm
FT-IRC=O Stretch (asymmetric)~1770 cm⁻¹
FT-IRC=O Stretch (symmetric)~1700 cm⁻¹
FT-IRC-N Stretch~1180 cm⁻¹
FT-IRC-O Stretch~1050 cm⁻¹

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 1-(benzyloxy)pyrrolidine-2,5-dione. Both ¹H and ¹³C NMR spectra would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The protons of the benzyl (B1604629) group would appear in the aromatic region, typically between 7.3 and 7.5 ppm, exhibiting coupling patterns characteristic of a monosubstituted benzene (B151609) ring. The benzylic methylene (B1212753) protons (O-CH₂-Ph) would likely present as a singlet at approximately 5.0 ppm. The four protons of the succinimide (B58015) ring are chemically equivalent and are expected to produce a singlet around 2.8 ppm. The introduction of an oxygen atom attached to the nitrogen is known to cause a downfield shift for adjacent protons compared to the parent amine. acs.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbons of the dione (B5365651) moiety are expected at the most downfield region, typically around 170-175 ppm. The carbons of the phenyl ring would resonate in the 128-135 ppm range. The benzylic methylene carbon (O-CH₂) is anticipated to appear around 70-80 ppm, while the methylene carbons of the succinimide ring would be found further upfield, typically in the range of 25-35 ppm. youtube.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular fragments.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
Phenyl-H 7.3 - 7.5 Multiplet
Methylene (-OCH₂Ph) ~5.0 Singlet

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=O) 170 - 175
Aromatic (C-Ar) 128 - 135
Methylene (-OCH₂Ph) 70 - 80

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can then be used to confirm its elemental composition (C₁₁H₁₁NO₃).

The fragmentation of this compound in the mass spectrometer would be expected to proceed through several key pathways. A primary fragmentation would likely involve the cleavage of the N-O bond, a characteristic feature for N-oxy compounds. This would lead to the formation of a benzyloxy radical or cation and the succinimide radical cation. Another prominent fragmentation pathway would be the cleavage of the benzyl-oxygen bond, generating a tropylium (B1234903) ion (m/z 91), a common and stable fragment in compounds containing a benzyl group. The succinimide ring itself could undergo fragmentation, leading to the loss of carbon monoxide or other small neutral molecules. Analysis of these fragmentation patterns is crucial for confirming the proposed structure.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (imide) 1700 - 1780 Strong
C-H (aromatic) > 3000 Medium
C-H (aliphatic) < 3000 Medium
C-O (ether) 1000 - 1200 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound is expected to exhibit absorption bands in the UV region due to the presence of the benzene ring and the carbonyl groups. The benzene ring typically shows a strong absorption band around 200-220 nm (the E-band) and a weaker, fine-structured band around 250-270 nm (the B-band). The n→π* transitions of the carbonyl groups are also expected, although they may be weak and could be masked by the stronger aromatic absorptions.

Chemical Biology and Mechanistic Biochemical Investigations

Investigations into Molecular Recognition and Binding Mechanisms (e.g., Enzyme Active Sites)

Following a comprehensive review of scientific databases and literature, no specific studies investigating the molecular recognition and binding mechanisms of 1-(benzyloxy)pyrrolidine-2,5-dione with biological targets, such as enzyme active sites, have been identified. The interaction of this compound at a molecular level remains uncharacterized in the public domain.

Chemical Mechanisms of Enzyme Inhibition or Modulation (e.g., Thioredoxin Reductase, Metalloproteinases like MMP9, MMP13)

There is no available scientific literature detailing the chemical mechanisms through which this compound may inhibit or modulate the activity of enzymes. Specifically, no research has been found concerning its effects on thioredoxin reductase, or metalloproteinases such as MMP9 and MMP13.

Structure-Based Chemical Design Principles Derived from Biochemical Interaction Data

As there is no available data on the biochemical interactions of this compound, no structure-based chemical design principles have been derived from its study. The relationship between its chemical structure and any potential biological activity is currently undefined in the scientific literature.

Future Directions and Emerging Research Opportunities

Integration with Sustainable Chemistry and Biocatalysis

The principles of green chemistry are increasingly guiding synthetic methodologies, and the synthesis of 1-(benzyloxy)pyrrolidine-2,5-dione and its derivatives presents opportunities for alignment with these sustainable practices. Current research on related succinimide (B58015) compounds has demonstrated the potential for developing highly efficient and atom-economical synthetic procedures. For instance, protocols for the synthesis of di-iodinated succinimide derivatives have been developed that proceed at room temperature in open air without the need for additives, showcasing a green and safe operational profile that is amenable to scale-up. rsc.org The application of such principles to the synthesis of this compound could significantly reduce the environmental impact of its production.

Furthermore, the realm of biocatalysis offers a promising avenue for the sustainable synthesis of chiral pyrrolidine (B122466) derivatives. Enzymes, with their high chemo-, regio-, and stereoselectivity, can facilitate the construction of complex molecular architectures under mild, aqueous conditions. While specific biocatalytic routes to this compound have yet to be extensively reported, the broader success in enzymatic synthesis of peptide and other bioactive molecules suggests a strong potential. beilstein-journals.org Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of the succinimide ring or the introduction of the benzyloxy group, thereby providing a more environmentally benign synthetic pathway.

Exploration in Materials Science and Supramolecular Chemistry

The unique structural features of this compound, particularly the rigid pyrrolidine-2,5-dione core and the flexible benzyloxy group, make it an intriguing candidate for applications in materials science and supramolecular chemistry. The succinimide motif is a known component in the development of functional materials and polymers. acs.org The presence of both hydrogen bond acceptors (the carbonyl groups) and a potential hydrogen bond donor site upon modification, along with the aromatic benzyloxy moiety capable of π-π stacking interactions, provides the necessary functionalities for the formation of ordered supramolecular assemblies.

The self-assembly of peptide-based molecules into complex nanostructures like nanofibers and hydrogels, sometimes triggered by enzymatic reactions, highlights the potential for designing responsive materials. beilstein-journals.org By analogy, derivatives of this compound could be designed to self-assemble into well-defined architectures. These materials could find applications in areas such as drug delivery, tissue engineering, and as components of stimuli-responsive "smart" materials. Future work will likely involve the synthesis of amphiphilic derivatives of this compound and the systematic study of their self-assembly behavior in various media.

Advanced Applications in Catalysis and Methodological Development

The pyrrolidine scaffold is a privileged structure in the field of organocatalysis, with diarylprolinol silyl (B83357) ethers being prime examples of highly efficient catalysts for a wide range of chemical transformations. beilstein-journals.org The synthesis of novel pyrrolidine-based organocatalysts is an active area of research, with a focus on creating tunable catalytic motifs. beilstein-journals.orgnih.govrsc.org this compound can serve as a versatile precursor for the development of new chiral catalysts. The benzyloxy group can be readily cleaved under reductive conditions to reveal a hydroxylamine (B1172632) functionality, which can then be further elaborated into various catalytic moieties.

Moreover, the succinimide ring itself can be a platform for developing new catalytic reactions. For example, NHC-organocatalyzed Stetter reactions have been successfully applied to N-substituted itaconimides to generate valuable succinimide derivatives. acs.org This points towards the potential for developing novel catalytic methodologies that utilize this compound as a key substrate or precursor. Future research is expected to focus on the design and synthesis of chiral catalysts derived from this compound and the exploration of their efficacy in asymmetric transformations, contributing to the ever-expanding toolbox of synthetic organic chemistry. The development of highly enantioselective hydrogenation methods for related maleinimides to access chiral succinimides further underscores the potential for creating stereochemically defined structures from this class of compounds. acs.org

Opportunities for High-Throughput Synthesis and Screening of Derivatives

The pyrrolidine-2,5-dione core is a common feature in a multitude of biologically active compounds, exhibiting activities ranging from anticonvulsant to anticancer. nih.govresearchgate.net This biological relevance makes the development of libraries of this compound derivatives a highly attractive prospect for drug discovery. High-throughput synthesis and screening are powerful tools for rapidly exploring the chemical space around a core scaffold and identifying new lead compounds.

The modular nature of this compound, with potential for modification at the pyrrolidine ring and the benzyl (B1604629) group, lends itself well to combinatorial synthesis approaches. By systematically varying the substituents at these positions, large libraries of analogues can be generated. These libraries can then be subjected to high-throughput screening against a panel of biological targets to identify compounds with desired activities. For example, screening libraries of small molecules have been successfully used to identify inhibitors of various enzymes and protein-protein interactions. asinex.com The development of efficient and robust synthetic routes, such as those employing Michael additions to maleimide (B117702) acceptors, will be crucial for the successful implementation of high-throughput synthesis of succinimide-based libraries. nih.gov Future efforts in this area will likely focus on the design and creation of diverse chemical libraries based on the this compound scaffold for screening in a wide array of biological assays.

Q & A

Q. What are the common synthetic routes for 1-(benzyloxy)pyrrolidine-2,5-dione?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

  • Step 1 : Benzylation of pyrrolidine-2,5-dione using benzyl bromide or benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product .
  • Key Reagents : Benzyl halides, anhydrous solvents (DMF, THF), and bases like NaH or K₂CO₃ .

Q. How is the structural integrity of this compound confirmed?

Routine characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., benzyl protons at δ ~4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 233.1) .
  • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretching) and ~1100 cm⁻¹ (C-O-C ether linkage) .

Q. What biological activities are associated with this compound?

Studies highlight:

  • Enzyme Inhibition : Potent inhibition of autotaxin (ATX), a therapeutic target in cancer, with IC₅₀ values <10 µM in fluorogenic assays .
  • GABA-Transaminase (GABA-T) Modulation : Derivatives show anticonvulsant activity via GABA-T inhibition (e.g., IC₅₀ = 5.2 mM in murine brain assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for benzylation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance yield .
  • Temperature Control : Optimize reflux conditions (e.g., 80–100°C) to minimize side products like N-benzylated byproducts .

Q. What advanced techniques resolve structural data contradictions?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination, particularly to confirm stereochemistry and bond angles .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., restricted rotation of the benzyl group) by variable-temperature experiments .

Q. How to design assays for conflicting bioactivity results?

  • Dose-Response Curves : Test compound concentrations across 3–4 orders of magnitude to identify non-linear effects (e.g., hormesis in GABA-T inhibition) .
  • Off-Target Screening : Use kinase profiling panels to rule out cross-reactivity with unrelated enzymes .

Q. What computational methods predict interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to ATX’s hydrophobic pocket, focusing on benzyloxy group interactions .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

Methodological Challenges

Q. How to address discrepancies in enzyme inhibition data across studies?

  • Structural-Activity Relationship (SAR) Analysis : Compare IC₅₀ values of derivatives with substituent variations (e.g., electron-withdrawing groups on the benzyl ring enhance ATX inhibition) .
  • Assay Standardization : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources (recombinant vs. tissue-extracted) to minimize variability .

Q. What strategies differentiate this compound from structural analogs?

  • Comparative Crystallography : Overlay X-ray structures with analogs (e.g., 1-(p-tolyl) derivatives) to identify steric/electronic differences .
  • Metabolic Stability Assays : Incubate with liver microsomes to compare half-lives; benzyloxy groups often reduce CYP450-mediated oxidation vs. methoxy analogs .

Q. How to evaluate stability under experimental conditions?

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h; monitor via HPLC .
  • Lyophilization Stability : Assess powder integrity after freeze-drying (e.g., no amorphization via XRD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.